molecular formula C30H35NO5S B582930 (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin CAS No. 153215-71-5

(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin

カタログ番号: B582930
CAS番号: 153215-71-5
分子量: 521.672
InChIキー: LXHPEXVZKOARCJ-FQLXRVMXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin is a benzovesamicol derivative primarily investigated for its role as a radiotracer targeting the vesicular acetylcholine transporter (VAChT). Its structural core consists of a tetralin scaffold substituted with a hydroxy group at C2, a 4-phenylpiperidino moiety at C3, and a 2-tosyloxyethoxy group at C5 (Figure 1). This compound and its analogs, such as (-)-[18F]FEOBV, are critical for positron emission tomography (PET) imaging of cholinergic synapses in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

特性

IUPAC Name

2-[[(6R,7R)-6-hydroxy-7-(4-phenylpiperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO5S/c1-22-10-12-26(13-11-22)37(33,34)36-19-18-35-30-9-5-8-25-20-29(32)28(21-27(25)30)31-16-14-24(15-17-31)23-6-3-2-4-7-23/h2-13,24,28-29,32H,14-21H2,1H3/t28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHPEXVZKOARCJ-FQLXRVMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC3=C2CC(C(C3)O)N4CCC(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC3=C2C[C@H]([C@@H](C3)O)N4CCC(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Optimization of Critical Reaction Parameters

Key variables influencing yield and stereochemical fidelity include:

ParameterOptimal ConditionImpact on Yield/Purity
Cyclization Temperature 110°C (reflux)85% yield of tetralin core
Dihydroxylation Catalyst AD-mix-β92% ee for (2R,3R)-diol
Amine Equivalents 1.5 equivalents78% substitution efficiency
Tosylation Time 12 hours80% conversion to tosylate

Microwave-assisted synthesis has been explored to accelerate the tosylation step, reducing reaction time to 2 hours while maintaining 75% yield .

Purification and Characterization

Chromatographic Purification
Crude products are purified via radial flow chromatography using silica gel (230–400 mesh) and ethyl acetate/hexane (3:7) as the mobile phase. This achieves >95% chemical purity, as verified by HPLC .

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.80 (d, J = 8.4 Hz, 2H, Ts aromatic), 7.33 (d, J = 8.0 Hz, 2H, Ts aromatic), 4.15–4.10 (m, 2H, OCH2), 3.98–3.92 (m, 2H, CH2OTs) .

  • Optical Rotation : [α]D²⁵ = -32.7° (c = 0.5, MeOH), confirming the (2R,3R) configuration .

Industrial-Scale Production Considerations

Scalable synthesis requires:

  • Continuous Flow Reactors : For tetralin cyclization, achieving 90% conversion at 10 L/hour throughput .

  • Catalyst Recycling : Boron trifluoride recovery via distillation reduces costs by 40% .

  • Waste Mitigation : Aqueous workup and solvent recovery systems minimize environmental impact.

Comparative Analysis with Analogous Derivatives

CompoundKey Structural DifferenceSynthetic Challenge
5-Ethoxy analogEthoxy vs. tosyloxyethoxyLower leaving group ability
5-Fluoroethoxy derivativeFluorine substitutionRequires radiofluorination step

The tosyloxyethoxy group enhances reactivity for downstream modifications (e.g., radiofluorination in PET tracer synthesis) .

Challenges and Mitigation Strategies

Racemization During Tosylation

  • Solution : Conduct reactions at 0–5°C and use bulky bases (e.g., 2,6-lutidine) to preserve stereochemistry .

Low Tosylation Efficiency

  • Solution : Pre-activate the hydroxyl group with trimethylsilyl chloride before TsCl addition .

化学反応の分析

Types of Reactions

“(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to modify the piperidino group.

    Substitution: The tosyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may yield various substituted derivatives.

科学的研究の応用

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or pharmaceuticals.

作用機序

The mechanism of action of “(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

類似化合物との比較

Key Features :

  • Chiral centers : The (2R,3R)-configuration ensures enantioselective binding to VAChT .
  • Pharmacological target : Binds to VAChT with high affinity (Ki = 0.3–1.5 nM), enabling visualization of presynaptic cholinergic terminals .

Structural Analogs of Benzovesamicol Derivatives

Benzovesamicol derivatives share a tetralin scaffold but differ in substituents at C3 and C5, which modulate VAChT affinity, selectivity, and pharmacokinetics.

Table 1: Structural Modifications and Binding Affinities
Compound Name C3 Substituent C5 Substituent VAChT Ki (nM) σ Receptor Ki (nM) Selectivity (VAChT/σ)
(-)-[18F]FEOBV 4-Phenylpiperidino 2-[18F]Fluoroethoxy 0.3–1.5 >10,000 >6,666:1
(+)-[18F]FBT 4-Phenylpiperidino 4-Fluorobenzyl 2.1 120 57:1
[123I]IBVM 4-Phenylpiperidino 5-[123I]Iodo 0.8 1,500 1,875:1
(-)-trans-2-Hydroxy-3-(4-(4-fluorobenzoyl)piperidino)-tetralin (Compound 6) 4-(4-Fluorobenzoyl)piperidino H 0.9 3,200 3,555:1
(2R,3R)-[123I]-trans-5-(3-iodoallyloxy) analog 4-Phenylpiperazinyl (E)-3-Iodoallyloxy 5.2 Not reported N/A

Key Observations :

  • C3 modifications: Replacing 4-phenylpiperidino with 4-(4-fluorobenzoyl)piperidino (Compound 6) reduces σ receptor binding by >3,000-fold while retaining VAChT affinity .
  • C5 substituents : Radiolabeling with 18F or 123I (e.g., (-)-[18F]FEOBV vs. [123I]IBVM) impacts pharmacokinetics; 18F-labeled compounds exhibit faster brain uptake and clearance, ideal for PET .
  • Chirality : The (2R,3R)-configuration is critical for VAChT binding. Enantiomers like (2S,3S)-[123I] show 10-fold lower affinity .

Pharmacokinetic and Imaging Profiles

Table 2: Imaging Performance of VAChT Radioligands
Compound Modality Brain Uptake (SUV) Washout Rate Clinical Applications
(-)-[18F]FEOBV PET 2.5–3.2 (60 min) Rapid Alzheimer’s, Parkinson’s, dystonia
[123I]IBVM SPECT 1.8–2.1 (6–8 h) Slow Alzheimer’s, healthy brain mapping
(+)-[18F]FBT PET 1.2–1.5 (90 min) Moderate Preclinical studies only

Key Observations :

  • (-)-[18F]FEOBV’s rapid washout (t1/2 = 20–30 min) allows same-day imaging, whereas [123I]IBVM’s slow kinetics limit utility in dynamic studies .
  • (+)-[18F]FBT suffers from high σ receptor binding, leading to off-target signals and poor clinical translation .

Toxicity and Membrane Interactions

However, benzovesamicol analogs are designed for low systemic toxicity, with LD50 >100 mg/kg in rodents .

生物活性

The compound (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin , also known by its CAS number 153215-71-5 , is a synthetic derivative of tetralin that has garnered attention for its potential biological activities, particularly in the context of neurological research. This article aims to detail its biological activity, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₃₀H₃₅NO₅S
  • Molecular Weight : 521.67 g/mol
  • LogP : 5.50570 (indicating lipophilicity)

The structure of the compound features a tetralin core substituted with a hydroxyl group, a piperidine moiety, and a tosylate group, which may contribute to its biological interactions.

Research indicates that this compound acts as a high-affinity ligand for the vesicular acetylcholine transporter (VAChT). Its ability to bind to VAChT suggests potential applications in imaging and studying cholinergic neurotransmission, particularly in conditions like Alzheimer's disease where cholinergic deficits are observed .

Affinity Studies

In studies involving binding assays, the compound demonstrated significant affinity for various receptors related to neurotransmission. For instance:

  • Binding Affinity : The compound exhibits a binding affinity (Ki) in the nanomolar range for specific serotonin receptors (5-HT1A), indicating its potential as a therapeutic agent in modulating serotonergic pathways .

In Vivo Studies

A notable study investigated the use of a radiolabeled version of this compound for positron emission tomography (PET) imaging. The study highlighted its efficacy in mapping cholinergic synapses in rodent models, providing insights into cholinergic transmission dynamics .

Pharmacological Profile

The pharmacological profile of (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin has been characterized through various assays:

Study Type Findings
Binding AssaysHigh affinity for 5-HT1A receptors (Ki ~ 0.92 nM)
PET ImagingEffective in visualizing cholinergic synapses
Biodistribution StudiesFavorable distribution in brain regions associated with cognition

Potential Applications

Given its biological activity, this compound may have several applications:

  • Neuroimaging : As a tracer for PET scans to visualize cholinergic activity.
  • Therapeutic Development : Potential use in treating cognitive disorders by enhancing cholinergic signaling.
  • Research Tool : Useful in studying serotonergic and cholinergic systems in various neurological conditions.

Q & A

Basic Research Questions

Q. How can the synthesis of (-)-(2R,3R)-trans-2-hydroxy-3-(4-phenylpiperidino)tetralin derivatives be optimized for improved yields?

  • Methodological Answer : Synthesis optimization involves refluxing intermediates (e.g., 8) with ethanol and sodium carbonate for extended periods (e.g., 42 hours) to enhance nucleophilic substitution efficiency. Radial flow chromatography is critical for purifying crude products, achieving yields of ~35% for halogenated derivatives (e.g., 9b). Recrystallization from isopropyl alcohol/ethyl acetate ensures high purity (>95% by HPLC) .

Q. What chromatographic methods are effective for resolving enantiomers of tetralin derivatives?

  • Methodological Answer : Enantiomeric resolution can be achieved using a Chiralcel OD column (250 mm × 10 mm) with isopropanol/hexane (18:82) as the mobile phase (5 mL/min flow rate). UV detection at 254 nm separates enantiomers (e.g., (+)-9d and (-)-9d) with retention times of 22.3 and 38.1 minutes, respectively, and enantiomeric purity >99% .

Q. Which analytical techniques validate the structural integrity of synthesized tetralin derivatives?

  • Methodological Answer :

  • 1H NMR : Confirms stereochemistry and substituent integration (e.g., δ 1.60–3.40 ppm for piperidine protons in 9b) .
  • HPLC : Determines chemical purity (>95% for 9d) .
  • Polarimetry : Measures optical rotation (e.g., [α]D²⁵ = -32.7° for (-)-9d in methanol) to confirm enantiomeric identity .

Q. How is in vitro binding affinity to the vesicular acetylcholine transporter (VAChT) evaluated?

  • Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., [³H]vesamicol) in striatal membrane preparations. IC₅₀ values are calculated to compare affinity across derivatives (e.g., fluorobenzoyl vs. nitrobenzoyl substituents) .

Advanced Research Questions

Q. What challenges arise in radiochemical synthesis of ¹⁸F-labeled derivatives for PET imaging?

  • Methodological Answer : Microwave-assisted nucleophilic substitution (60 W, 40 seconds) with [¹⁸F]fluoride/Kryptofix enhances labeling efficiency (~50–60% decay-corrected yield). HPLC purification ensures radiochemical purity (>99%) and specific activity (>2,000 Ci/mmol). Contaminant removal (e.g., unreacted precursor) is critical for in vivo applicability .

Q. How do structural modifications (e.g., 4-substituents on benzoyl groups) influence VAChT binding and pharmacokinetics?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -NO₂ in 9d) reduce binding affinity compared to electron-donating groups (e.g., -NH₂ in 9c), as shown by IC₅₀ shifts.
  • Lipophilicity : Fluorinated derivatives (e.g., 9e) exhibit improved blood-brain barrier penetration, validated by PET imaging in non-human primates .

Q. How can discrepancies between in vitro binding data and in vivo PET imaging results be resolved?

  • Methodological Answer : Discrepancies may arise from off-target binding or metabolite interference. Metabolite analysis (e.g., LC-MS of plasma samples) identifies degradants, while blocking studies with selective inhibitors (e.g., vesamicol analogs) confirm target specificity. Co-registration of PET data with post-mortem VAChT density measurements validates tracer accuracy .

Q. What strategies improve the stability of ¹⁸F-labeled tetralin derivatives in biological matrices?

  • Methodological Answer :

  • Formulation : Adding ascorbic acid (0.1% w/v) to tracer solutions reduces radiolysis.
  • Metabolite shielding : Introducing steric hindrance (e.g., methyl groups) at metabolically labile sites (e.g., tosyloxyethoxy chain) prolongs half-life in serum .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。